N-(4-fluorobenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxadiazole ring is then introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of the indole and oxadiazole moieties with the fluorophenylmethyl group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxadiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The oxadiazole ring may contribute to the compound’s stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
5-Fluoroindole: A fluorinated indole derivative with antiviral properties.
Oxadiazole derivatives: Compounds with the oxadiazole ring, known for their antimicrobial activities.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-[2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of the indole and oxadiazole moieties, which may result in synergistic effects and enhanced bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H21FN4O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C22H21FN4O2/c1-2-5-21-25-26-22(29-21)19-12-16-6-3-4-7-18(16)27(19)14-20(28)24-13-15-8-10-17(23)11-9-15/h3-4,6-12H,2,5,13-14H2,1H3,(H,24,28) |
InChI Key |
MRXOGIACWGIDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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